REACTION_CXSMILES
|
O[C:2]1[N:3]=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.P(Cl)(Cl)([Cl:12])=O>>[Cl:12][C:2]1[N:3]=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1
|
Name
|
|
Quantity
|
629.6 g
|
Type
|
reactant
|
Smiles
|
OC=1N=NC=C(C1)OC
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The resulting stirred slurry
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a heating mantle and a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
At this temperature the heating mantle was removed
|
Type
|
CUSTOM
|
Details
|
temperature of 82.3° C
|
Type
|
DISSOLUTION
|
Details
|
After the solids had dissolved in the darkening reaction mixture
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
The homogeneous reaction mixture was then rapidly cooled to room temperature with an ice/water bath
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated via rotary evaporator
|
Type
|
CUSTOM
|
Details
|
pump vacuum and a water bath temperature of 45° C
|
Type
|
ADDITION
|
Details
|
slowly poured into a stirring mixture of 2 L CH2Cl2 and 6 L of H2O
|
Type
|
TEMPERATURE
|
Details
|
chilled to 10° C
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
enough 50% NaOH was added to the aqueous phase
|
Type
|
CUSTOM
|
Details
|
to give a pH of 2-4
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with additional CH2Cl2 (2×2 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 4 L of H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through 1 kg of silica gel
|
Type
|
WASH
|
Details
|
The silica gel was washed with 4 L of ethyl acetate/hexanes (1:1)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 564 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |